Fmoc-Asp(OcHex)-OH

Peptide Synthesis Solid-Phase Peptide Synthesis Aspartimide Formation

Fmoc-Asp(OcHex)-OH addresses the critical challenge of aspartimide formation during Fmoc-SPPS, particularly in Asp-Gly sequences. Its β-cyclohexyl ester protecting group provides superior steric shielding compared to benzyl or tert-butyl esters, reducing imide by-product formation and improving crude peptide purity. • Minimizes aspartimide formation in Asp-Gly motifs vs. Fmoc-Asp(OBzl)-OH • Compatible with on-resin cyclization and BOP-mediated couplings • Lyophilized stability: 36 months at -20°C for bulk procurement • Purity: ≥98% (HPLC)

Molecular Formula C25H27NO6
Molecular Weight 437.5 g/mol
CAS No. 130304-80-2
Cat. No. B613448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(OcHex)-OH
CAS130304-80-2
SynonymsFmoc-Asp(OcHex)-OH; 130304-80-2; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoicacid; Fmoc-Asp(OcHx)-OH; AmbotzFAA1705; PubChem18985; CTK8B7909; MolPort-003-981-641; ZINC2508186; ANW-58917; CF-174; AKOS015922865; AKOS016002008; RTR-004133; VA50284; Fmoc-L-asparticacid4-cyclohexylester; AJ-36267; AK-57354; AN-32342; AB0088944; A7861; FT-0643126; ST24035794; (2S)-4-(cyclohexoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-butanoicacid
Molecular FormulaC25H27NO6
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)/t22-/m0/s1
InChIKeyOCMZRMNYEXIKQI-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asp(OcHex)-OH for Peptide Synthesis


Fmoc-Asp(OcHex)-OH is an Fmoc-protected aspartic acid derivative featuring a β-cyclohexyl ester side-chain protecting group, commonly employed as a building block in solid-phase peptide synthesis (SPPS) . The compound is characterized by a molecular weight of 437.5 g/mol and a purity typically ≥99% (HPLC) . Its primary role is to introduce aspartic acid residues into peptide chains while minimizing side reactions, particularly aspartimide formation, which is a persistent challenge in Fmoc-based SPPS [1].

Fmoc-SPPS building block for Asp incorporation
β-cyclohexyl ester for aspartimide minimization
Standard Fmoc deprotection and coupling compatibility

Fmoc-Asp(OcHex)-OH vs. Generic Asp Esters


The choice of side-chain protecting group on aspartic acid critically influences the extent of aspartimide (Asi) by-product formation during Fmoc-SPPS, which can compromise peptide yield and purity [1]. Simple substitution of Fmoc-Asp(OcHex)-OH with analogs like Fmoc-Asp(OBzl)-OH or Fmoc-Asp(OtBu)-OH is not functionally equivalent, as the cyclohexyl ester provides a distinct steric and electronic environment that directly impacts base-catalyzed cyclization to succinimide [2]. In particular, the cyclohexyl ester has been shown to be more satisfactory than the benzyl ester in minimizing imide formation [3], and its use in Boc-based SPPS has historically resulted in minimal Asi side reactions [1]. Therefore, procurement decisions must be guided by the specific sequence context and the tolerance for Asi-related impurities, rather than assuming interchangeable protection strategies.

Benzyl ester (Fmoc-Asp(OBzl)-OH) may increase aspartimide by-products; not functionally equivalent.
tert-Butyl ester (Fmoc-Asp(OtBu)-OH) lacks equivalent steric protection; sequence-dependent risk may differ.
Aspartimide formation is sequence-context specific; protection strategy cannot be assumed interchangeable.

Fmoc-Asp(OcHex)-OH vs. Key Analogs


Aspartimide Suppression vs. Benzyl Ester

In a direct comparative study, the cyclohexyl ester protecting group on aspartic acid (as in Fmoc-Asp(OcHex)-OH) was found to be 'more satisfactory than the benzyl ester with respect to imide formation' during the solid-phase synthesis of cyclic peptide analogs of influenza hemagglutinin [1]. Although quantitative percentage values are not provided in the abstract, the authors explicitly state the superiority of the cyclohexyl ester for minimizing this deleterious side reaction. The comparator is Fmoc-Asp(OBzl)-OH, a common analog that often suffers from higher levels of base-catalyzed aspartimide formation.

Imide Suppression vs Benzyl
Head-to-head
OcHex: 'more satisfactory' imide suppression
OBzl: less satisfactory suppression
Supports aspartimide minimization review
Qualitative comparison; quantitative data not reported in abstract
Peptide Synthesis Solid-Phase Peptide Synthesis Aspartimide Formation

Boc-SPPS Aspartimide Prevention by OcHex

A 2025 review of aspartimide formation notes that Boc-based SPPS historically resulted in only minimal Asi formation, 'largely due to the use of Asp(OcHex) side-chain protection' [1]. While this inference is drawn from Boc chemistry rather than Fmoc, it provides class-level evidence that the cyclohexyl ester moiety inherently suppresses the intramolecular cyclization that leads to aspartimide, even when combined with sterically hindered bases like DIEA. This contrasts with smaller ester protecting groups like methyl or benzyl esters, which offer less steric protection against nucleophilic attack.

Boc-SPPS Imide Prevention
Class-level
Minimal Asi formation historically attributed to Asp(OcHex) protection in Boc-SPPS
Reinforces cyclohexyl steric protection context
Class-level inference; transferability to Fmoc requires validation
Boc-SPPS Aspartimide Prevention Protecting Group Strategy

High HPLC Purity for SPPS

Commercially available Fmoc-Asp(OcHex)-OH is offered at a purity of ≥99% as determined by HPLC . This high purity level is comparable to that of Fmoc-Asp(OtBu)-OH, which is also commonly supplied at ≥99% purity [1]. While not a differentiating advantage over the tert-butyl ester analog, this specification meets the rigorous standards required for solid-phase peptide synthesis, where even minor impurities can lead to sequence deletions or truncations that complicate purification.

HPLC Purity
Specification review
≥99% (HPLC)
Meets SPPS purity requirements
Comparable to Fmoc-Asp(OtBu)-OH commercial specification
Purity HPLC Quality Control

Long-Term Lyophilized Stability

According to vendor-provided stability data, Fmoc-Asp(OcHex)-OH remains stable for 36 months when stored in lyophilized form at -20°C, and for 6 months in solution at -20°C [1]. These stability metrics are consistent with those reported for Fmoc-Asp(OtBu)-OH (3 years powder, 6 months solution at -20°C) [2]. The compound is also stable under recommended shipping and storage conditions, with a shelf-life that supports bulk procurement and long-term research projects.

Lyophilized Stability
Lot attribute
36 months at -20°C (lyophilized); 6 months in solution
Supports long-term procurement planning
Comparable stability to tert-butyl ester analog
Stability Storage Lyophilized Formulation

Cyclic Peptide Synthesis Validation

The 1990 study by Plaué successfully utilized Fmoc-Asp(OcHex)-OH in the solid-phase synthesis of cyclic lactam peptides derived from influenza virus hemagglutinin, achieving the construction of relatively large ring structures (up to 38-membered) [1]. The authors explicitly noted that the cyclohexyl ester was more satisfactory than the benzyl ester in minimizing imide formation during this synthesis. This application demonstrates the compound's utility in challenging macrocyclization reactions where aspartimide formation would otherwise compromise product integrity.

Cyclic Peptide Synthesis
Method context
Enabled 38-membered cyclic lactam synthesis with satisfactory imide suppression
Demonstrates utility in complex cyclization protocols
BOP coupling; on-resin cyclization of hemagglutinin analogs
Cyclic Peptides Solid-Phase Synthesis Hemagglutinin Analogs

Fmoc-Asp(OcHex)-OH Optimal Applications


Asp-Gly Peptide Synthesis

When synthesizing peptides that contain aspartic acid followed by glycine (Asp-Gly motifs), the risk of base-catalyzed aspartimide formation is exceptionally high. In such sequences, Fmoc-Asp(OcHex)-OH is recommended over Fmoc-Asp(OBzl)-OH, as direct comparative evidence indicates that the cyclohexyl ester provides superior imide suppression [1]. This choice can reduce the burden of HPLC purification and increase the isolated yield of the desired full-length peptide.

Cyclic Peptide Library Construction

For the generation of cyclic peptide libraries, especially those cyclized through the Asp side-chain carboxyl group, Fmoc-Asp(OcHex)-OH offers a reliable protection strategy. Its successful use in the synthesis of 38-membered cyclic hemagglutinin analogs demonstrates compatibility with on-resin cyclization protocols and BOP-mediated couplings [1]. The cyclohexyl ester's stability under Fmoc removal conditions (e.g., 20% piperidine/DMF) and its reduced tendency to form aspartimide make it a robust building block for combinatorial and medicinal chemistry applications.

Bulk Procurement for Long-Term Synthesis

The documented lyophilized stability of Fmoc-Asp(OcHex)-OH (36 months at -20°C) [2] supports its procurement in bulk quantities for multi-year research programs or process development. This shelf-life is equivalent to that of Fmoc-Asp(OtBu)-OH, ensuring that laboratories can maintain a single inventory of the building block without concerns about degradation during extended storage.

Boc-to-Fmoc SPPS Transition

Researchers transitioning peptide synthesis protocols from Boc-SPPS to Fmoc-SPPS may favor Fmoc-Asp(OcHex)-OH, as the cyclohexyl ester has a proven track record of minimizing aspartimide formation in Boc chemistry [3]. This continuity of protection strategy can simplify process optimization and reduce the need for extensive revalidation of reaction conditions when adapting established peptide sequences to Fmoc-based automation.

Application
Selection Property
Validation Focus
Asp-Gly peptide synthesis
Cyclohexyl ester steric protection
Aspartimide suppression review
Cyclic peptide library synthesis
On-resin cyclization compatibility
Imide formation minimization
Long-term SPPS campaigns
Extended lyophilized stability
Storage stability review
Boc-to-Fmoc protocol transition
Cyclohexyl ester protection continuity
Process optimization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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